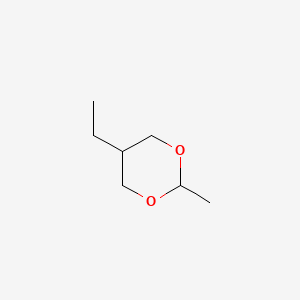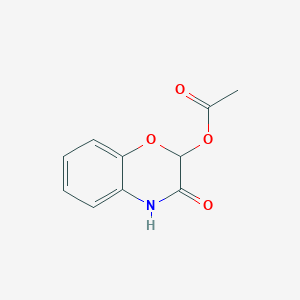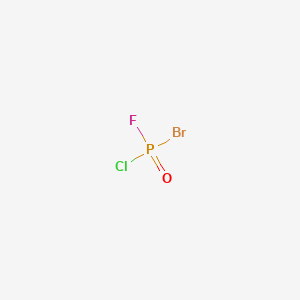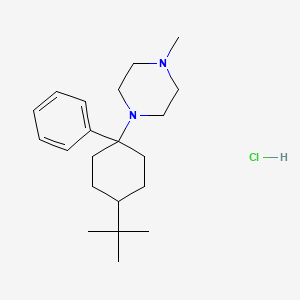
2,4,6-Tristyryl-S-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tristyryl-S-triazine is a chemical compound belonging to the triazine family, characterized by its three styryl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tristyryl-S-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields of this reaction can range from 18% to 72% .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using iron-catalyzed processes. The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tristyryl-S-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides .
Scientific Research Applications
2,4,6-Tristyryl-S-triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: It is used in the study of biological systems and can act as a probe for detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Tristyryl-S-triazine involves its interaction with specific molecular targets and pathways. For instance, in the presence of ferric chloride, it forms a complex that can be used for the spectrophotometric determination of iron. This complex formation is crucial for its function as an analytical reagent .
Comparison with Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its use in the determination of iron in colorimetric analysis.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have extensive applications in pharmaceuticals, liquid crystals, and organic light-emitting diodes.
Properties
CAS No. |
21577-41-3 |
|---|---|
Molecular Formula |
C27H21N3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2,4,6-tris(2-phenylethenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H |
InChI Key |
NKWZFTHTVVPSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


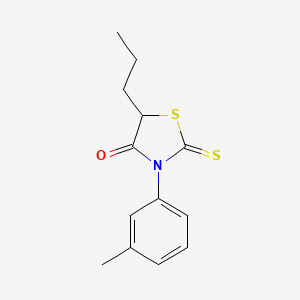

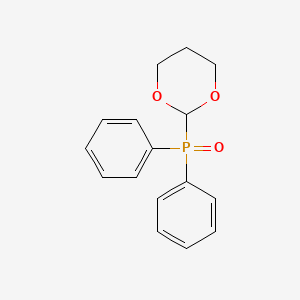


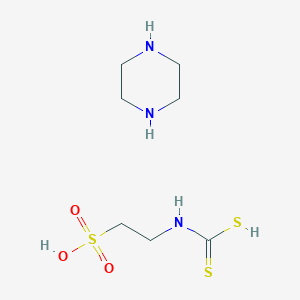
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
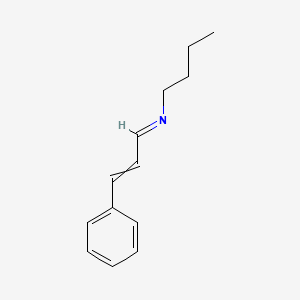
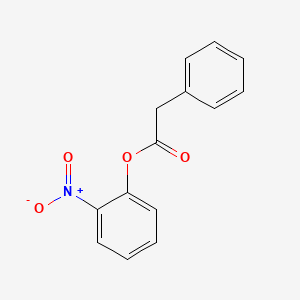
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
